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molecular formula C10H13NO2 B8620527 5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde

5-ethyl-2-methoxy-6-methylpyridine-3-carbaldehyde

Cat. No. B8620527
M. Wt: 179.22 g/mol
InChI Key: RNLDTMJKDYDWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05185251

Procedure details

To a solution of 2-methoxy-3-cyano-5-ethyl-6-methylpyridine (1.0 g, 5.68 mmol) in dry tetrahydrofuran (50 mL) under a nitrogen atmosphere and cooled to -70° C., was added 1.3M diisobutyl aluminum hydride/THF (17.4 mL, 22.7 mmol). The resulting mixture was allowed to warm to room temperature and stir for 15-20 hours. The reaction mixture was acidified with 1N hydrochloric acid and then neutralized with aqueous sodium bicarbonate. Water was then added and the product extracted into diethyl ether. The etheral extract was dried (Na2SO4), filtered and the solvent evaporated. This residue was flash chromatographed on silica gel eluting with 10% diethyl ether/pentane to give the product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
diisobutyl aluminum hydride THF
Quantity
17.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]#N)=[CH:7][C:6]([CH2:11][CH3:12])=[C:5]([CH3:13])[N:4]=1.[H-].C([Al+]CC(C)C)C(C)C.C1C[O:27]CC1.Cl.C(=O)(O)[O-].[Na+]>O1CCCC1.O>[CH3:1][O:2][C:3]1[N:4]=[C:5]([CH3:13])[C:6]([CH2:11][CH3:12])=[CH:7][C:8]=1[CH:9]=[O:27] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=NC(=C(C=C1C#N)CC)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diisobutyl aluminum hydride THF
Quantity
17.4 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 15-20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted into diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The etheral extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 10% diethyl ether/pentane
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
17.5 (± 2.5) h
Name
Type
Smiles
COC1=C(C=O)C=C(C(=N1)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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